Cas no 2580103-81-5 (rac-[(1R,2R)-2-methylcyclopentyl]methanesulfonamide)
![rac-[(1R,2R)-2-methylcyclopentyl]methanesulfonamide structure](https://ja.kuujia.com/scimg/cas/2580103-81-5x500.png)
rac-[(1R,2R)-2-methylcyclopentyl]methanesulfonamide 化学的及び物理的性質
名前と識別子
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- 2580103-81-5
- EN300-5996532
- rac-[(1R,2R)-2-methylcyclopentyl]methanesulfonamide
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- インチ: 1S/C7H15NO2S/c1-6-3-2-4-7(6)5-11(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10)/t6-,7+/m1/s1
- InChIKey: MRZKQOMYSGLVIM-RQJHMYQMSA-N
- ほほえんだ: S(C[C@@H]1CCC[C@H]1C)(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 177.08234989g/mol
- どういたいしつりょう: 177.08234989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 68.5Ų
rac-[(1R,2R)-2-methylcyclopentyl]methanesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5996532-0.25g |
rac-[(1R,2R)-2-methylcyclopentyl]methanesulfonamide |
2580103-81-5 | 95.0% | 0.25g |
$642.0 | 2025-03-15 | |
Enamine | EN300-5996532-0.1g |
rac-[(1R,2R)-2-methylcyclopentyl]methanesulfonamide |
2580103-81-5 | 95.0% | 0.1g |
$615.0 | 2025-03-15 | |
Enamine | EN300-5996532-1.0g |
rac-[(1R,2R)-2-methylcyclopentyl]methanesulfonamide |
2580103-81-5 | 95.0% | 1.0g |
$699.0 | 2025-03-15 | |
Enamine | EN300-5996532-5.0g |
rac-[(1R,2R)-2-methylcyclopentyl]methanesulfonamide |
2580103-81-5 | 95.0% | 5.0g |
$2028.0 | 2025-03-15 | |
Enamine | EN300-5996532-0.05g |
rac-[(1R,2R)-2-methylcyclopentyl]methanesulfonamide |
2580103-81-5 | 95.0% | 0.05g |
$587.0 | 2025-03-15 | |
Enamine | EN300-5996532-0.5g |
rac-[(1R,2R)-2-methylcyclopentyl]methanesulfonamide |
2580103-81-5 | 95.0% | 0.5g |
$671.0 | 2025-03-15 | |
Enamine | EN300-5996532-2.5g |
rac-[(1R,2R)-2-methylcyclopentyl]methanesulfonamide |
2580103-81-5 | 95.0% | 2.5g |
$1370.0 | 2025-03-15 | |
Enamine | EN300-5996532-10.0g |
rac-[(1R,2R)-2-methylcyclopentyl]methanesulfonamide |
2580103-81-5 | 95.0% | 10.0g |
$3007.0 | 2025-03-15 |
rac-[(1R,2R)-2-methylcyclopentyl]methanesulfonamide 関連文献
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
rac-[(1R,2R)-2-methylcyclopentyl]methanesulfonamideに関する追加情報
Professional Introduction to rac-[(1R,2R)-2-methylcyclopentyl]methanesulfonamide (CAS No. 2580103-81-5)
Rac-[(1R,2R)-2-methylcyclopentyl]methanesulfonamide, a compound with the CAS number 2580103-81-5, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of sulfonamides, which are well-known for their diverse biological activities and therapeutic potential. The structural motif of rac-[(1R,2R)-2-methylcyclopentyl]methanesulfonamide incorporates a chiral cyclopentyl group, which is crucial for its interaction with biological targets and contributes to its unique pharmacological profile.
The sulfonamide functional group in this molecule is a key pharmacophore, responsible for its interactions with various biological receptors and enzymes. Sulfonamides have been widely studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific configuration of the cyclopentyl ring, particularly the (1R,2R) stereocenter, enhances the compound's binding affinity and selectivity towards certain biological targets. This stereochemical arrangement is critical for achieving the desired pharmacological effects while minimizing off-target interactions.
Recent research in the field of medicinal chemistry has highlighted the importance of chirality in drug design. The use of enantiomerically pure or racemic compounds can significantly influence their pharmacokinetic and pharmacodynamic properties. In the case of rac-[(1R,2R)-2-methylcyclopentyl]methanesulfonamide, the presence of both (1R) and (1S) enantiomers in equal proportions allows for comprehensive evaluation of its biological activity. This racemic mixture has been utilized in various preclinical studies to assess its potential therapeutic applications.
The compound's methanesulfonamide moiety is particularly noteworthy due to its ability to form hydrogen bonds with biological targets. This interaction mode is essential for modulating enzyme activity and receptor binding. The methyl group attached to the cyclopentyl ring further influences the compound's solubility and metabolic stability, making it a promising candidate for further development.
In recent years, there has been a growing interest in developing novel sulfonamides with enhanced efficacy and reduced toxicity. The structural features of rac-[(1R,2R)-2-methylcyclopentyl]methanesulfonamide make it an attractive candidate for such efforts. Studies have shown that sulfonamides can modulate various signaling pathways involved in inflammation, cancer, and neurodegenerative diseases. The chiral cyclopentyl group in this compound is particularly interesting because it can interact with specific amino acid residues in biological targets, leading to high selectivity.
The synthesis of rac-[(1R,2R)-2-methylcyclopentyl]methanesulfonamide involves multiple steps, including stereoselective synthesis of the cyclopentyl intermediate followed by functionalization with the methanesulfonamide group. Advanced synthetic techniques such as asymmetric catalysis have been employed to achieve high enantioselectivity during the synthesis process. These methods ensure that the final product is a well-defined racemic mixture suitable for further biological evaluation.
Preclinical studies have demonstrated that rac-[(1R,2R)-2-methylcyclopentyl]methanesulfonamide exhibits promising activity against several disease models. For instance, it has shown inhibitory effects on certain enzymes involved in cancer progression and inflammatory responses. The compound's ability to modulate these pathways makes it a potential lead compound for developing new therapeutic agents. Additionally, its structural features suggest that it may have applications in other areas such as central nervous system disorders and metabolic diseases.
The pharmacokinetic profile of rac-[(1R,2R)-2-methylcyclopentyl]methanesulfonamide has been thoroughly investigated in animal models. These studies indicate that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its moderate solubility in water and lipids allows for efficient absorption after oral administration, while its metabolic stability ensures prolonged half-life. These characteristics make it an attractive candidate for further development into a drug candidate.
In conclusion, rac-[(1R,2R)-2-methylcyclopentyl]methanesulfonamide (CAS No. 2580103-81-5) is a structurally unique sulfonamide with significant potential in pharmaceutical applications. Its chiral cyclopentyl group and methanesulfonamide moiety contribute to its high binding affinity and selectivity towards biological targets. Recent research highlights its promising activity in modulating various disease-related pathways. The favorable pharmacokinetic profile further supports its potential as a lead compound for drug development.
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